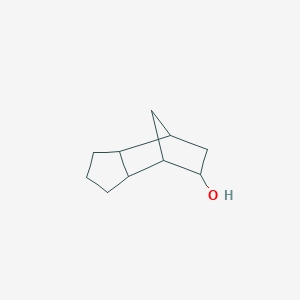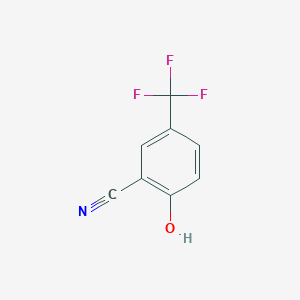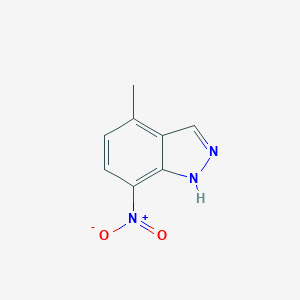
(S)-Methanesulfonic acid 2-Boc-aminopropyl ester
説明
“(S)-Methanesulfonic acid 2-Boc-aminopropyl ester” is a chemical compound that is used in organic synthesis . It contains a Boc-protected amino group , which is a common protecting group for amines . This compound is not intended for human or veterinary use and is usually used for research purposes.
Synthesis Analysis
The synthesis of “(S)-Methanesulfonic acid 2-Boc-aminopropyl ester” involves the use of Boc-protection . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The conversion of Boc-amino acids into Boc 2-amino acids using Boc 2 O / DMAP has also been investigated .
Molecular Structure Analysis
The molecular structure of “(S)-Methanesulfonic acid 2-Boc-aminopropyl ester” includes a Boc-protected amino group . The Boc group is stable towards most nucleophiles and bases . The compound contains a total of 34 bonds, including 15 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .
作用機序
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that boronic acids and their esters are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
As a component in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds , which are fundamental in the synthesis of complex organic molecules.
Action Environment
The action of (S)-Methanesulfonic acid 2-Boc-aminopropyl ester can be influenced by environmental factors. For instance, these compounds are only marginally stable in water , suggesting that their stability and efficacy could be affected by the presence of water or moisture. Additionally, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
特性
IUPAC Name |
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-7(6-14-16(5,12)13)10-8(11)15-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKBUJQLMRHSKP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444449 | |
| Record name | (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methanesulfonic acid 2-Boc-aminopropyl ester | |
CAS RN |
126301-16-4 | |
| Record name | (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)







![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)



